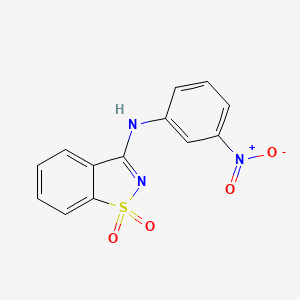

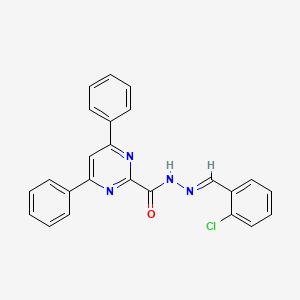

![molecular formula C10H12N2OS B5509563 2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves condensation reactions between diamines and carboxylic acids or their derivatives. For instance, a study by Ghichi et al. (2023) on benzimidazole compounds involved the condensation of benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde, highlighting the versatility of synthesis methods for such compounds (Ghichi et al., 2023). Additionally, Tavman et al. (2006, 2018) discussed the synthesis and characterization of benzimidazole-phenol derivatives, further emphasizing the diversity in synthetic approaches and the importance of solvent effects on complexation (Tavman et al., 2006) (Tavman et al., 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their planar conformation and the potential for various functional groups to be attached, impacting their chemical properties. The work by Liu et al. (2013) on a benzimidazole derivative illustrates the typical planar structure and the presence of hydrogen bonds, which can affect the compound's physical and chemical behavior (Liu et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, primarily due to their nucleophilic nitrogen atoms. For example, Luo et al. (2017) demonstrated the catalytic activity of Ru(II) complexes in the synthesis of benzimidazoles from alcohols and diamines, showcasing the compound's reactivity and potential as a catalyst (Luo et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. The research by Li et al. (2012) on a benzimidazole ethanol derivative highlights the significance of intermolecular hydrogen bonding in determining the compound's physical state and crystalline arrangement (Li et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are central to understanding benzimidazole derivatives' behavior in chemical reactions. Studies like the one by Das et al. (2018) provide insight into the synthesis of benzimidazoles, demonstrating their potential to undergo various chemical transformations (Das et al., 2018).

Safety and Hazards

“2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol” is classified as a flammable liquid (Category 4) according to the 2012 OSHA Hazard Communication Standard . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

Propriétés

IUPAC Name |

2-(2-methylsulfanylbenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-14-10-11-8-4-2-3-5-9(8)12(10)6-7-13/h2-5,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWXCEVAMRVDIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)

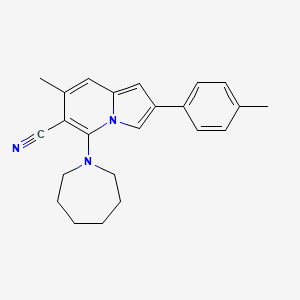

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)